molecular formula C22H25N3O4 B2906335 N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574591-11-9

N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2906335
CAS No.: 1574591-11-9
M. Wt: 395.459
InChI Key: DFBBBAUEDCCQIB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a pyrido[2,1-b]quinazoline core with a 3,4-dimethoxyphenyl carboxamide substituent. The compound’s structure combines a bicyclic pyrido-quinazoline system with a methyl group at position 5 and an 11-oxo moiety, contributing to its unique stereoelectronic properties. The compound is cataloged in PubChem, though detailed experimental data remain sparse .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24-17-12-14(7-9-16(17)22(27)25-11-5-4-6-20(24)25)21(26)23-15-8-10-18(28-2)19(13-15)29-3/h7-10,12-13,20H,4-6,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBBAUEDCCQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (referred to as Compound A) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and data.

Molecular Characteristics:

  • Molecular Formula: C22H25N3O4
  • Molecular Weight: 395.46 g/mol
  • LogP: 2.698
  • Polar Surface Area: 55.856 Ų

Structure:
Compound A features a pyridoquinazoline core with a dimethoxyphenyl substituent. Its structure is critical for its biological activity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including Compound A. Quinazoline derivatives have been shown to exhibit significant antibacterial and antifungal activities. For instance, modifications in the phenyl ring can influence antimicrobial efficacy against various pathogens .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget PathogenActivityReference
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CC. albicansLow

Anti-inflammatory Properties

Quinazoline derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential applications in treating inflammatory diseases .

Case Study: Inhibition of NO Production
A study evaluated the NO production in RAW 264.7 cells treated with various quinazoline derivatives. Compound A showed a significant reduction in NO levels compared to controls.

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation .

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction via COX inhibition
Compound DLung CancerTopoisomerase inhibition
Compound EColon CancerNF-kB pathway modulation

The biological activities of Compound A can be attributed to its interaction with various molecular targets:

  • Cyclooxygenase (COX) Inhibition: Compounds similar to A have shown potential in inhibiting COX enzymes, which play a crucial role in inflammation and cancer progression.
  • NF-kB Pathway Modulation: The ability to modulate this pathway suggests that these compounds could be effective in reducing inflammation and tumor growth.
  • Topoisomerase Inhibition: This mechanism is particularly relevant for anticancer activity, as topoisomerases are essential for DNA replication and cell division.

Comparison with Similar Compounds

Region A (positions 39–44):

  • Rapa : Contains a hydroxyl or methoxy group, leading to distinct deshielding effects.
  • Compound 1 : Lacks polar substituents in this region, resulting in upfield shifts.
  • Compound 7 : Features a methyl group, causing moderate shielding compared to Rapa.

Region B (positions 29–36):

  • Rapa : Aromatic protons exhibit downfield shifts due to electron-withdrawing groups.
  • Compound 1/7 : Substituents with electron-donating properties (e.g., methyl or methoxy) upfield-shift protons in this region.

Implications for the Target Compound

The target compound’s 3,4-dimethoxyphenyl carboxamide group likely occupies Region A or B, analogous to substituents in the studied analogs. The methoxy groups’ strong electron-donating nature would induce significant upfield shifts in adjacent protons, distinguishing its NMR profile from Rapa or compound 7.

Comparative Data Table

Compound Core Structure Region A Substituents Region B Substituents Key NMR Shifts (Regions A/B)
Rapa Pyrido-quinazoline Polar (e.g., -OH/-OCH₃) Electron-withdrawing Downfield in B
Compound 1 Pyrido-quinazoline Nonpolar (e.g., -CH₃) Electron-donating Upfield in A/B
Compound 7 Pyrido-quinazoline -CH₃ Electron-donating Moderate shielding in A
Target Compound Pyrido-quinazoline + 3,4-(OCH₃)₂-C₆H₃ Likely 3,4-(OCH₃)₂ Undefined Predicted upfield in A/B

Research Findings and Significance

The 2014 study highlights that substituent identity and position critically influence chemical environments and bioactivity. For example:

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and alter binding interactions compared to Rapa’s polar groups.

While direct data on the target compound’s activity are lacking, its 3,4-dimethoxyphenyl group—a feature absent in Rapa and analogs—suggests unique pharmacokinetic or target-binding properties. Further studies should prioritize synthesizing and profiling this compound to validate these hypotheses .

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